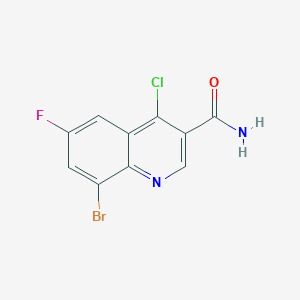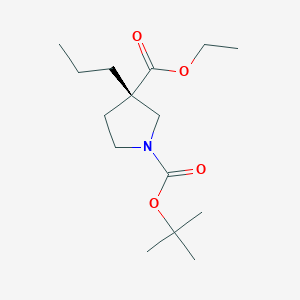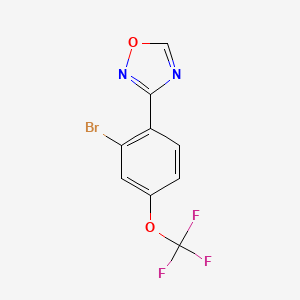![molecular formula C12H17N3 B15279480 (S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15279480.png)
(S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidin]-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidin]-5-amine is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopenta[c]pyridine ring fused with a piperidine ring, making it an interesting subject of study in organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidin]-5-amine typically involves multi-step organic reactions. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the use of manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidin]-5-amine can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water.
Substitution: Nucleophilic substitution reactions where the piperidine ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: Sodium borohydride (NaBH4) or hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues , while reductive amination can produce various substituted piperidines .
Wissenschaftliche Forschungsanwendungen
(S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidin]-5-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidin]-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes . The compound’s neuropharmacological effects could be related to its interaction with neurotransmitter receptors or ion channels in the nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta[c]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Piperidine derivatives: These compounds are widely studied for their pharmacological properties and are used in various therapeutic applications.
Uniqueness
(S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidin]-5-amine is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, bioavailability, and specificity for certain molecular targets .
Eigenschaften
Molekularformel |
C12H17N3 |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
(5S)-spiro[5,7-dihydrocyclopenta[c]pyridine-6,4'-piperidine]-5-amine |
InChI |
InChI=1S/C12H17N3/c13-11-10-1-4-15-8-9(10)7-12(11)2-5-14-6-3-12/h1,4,8,11,14H,2-3,5-7,13H2/t11-/m1/s1 |
InChI-Schlüssel |
YHRHAVJSANNJPT-LLVKDONJSA-N |
Isomerische SMILES |
C1CNCCC12CC3=C([C@H]2N)C=CN=C3 |
Kanonische SMILES |
C1CNCCC12CC3=C(C2N)C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


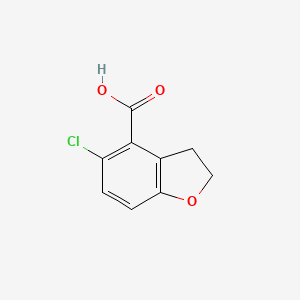

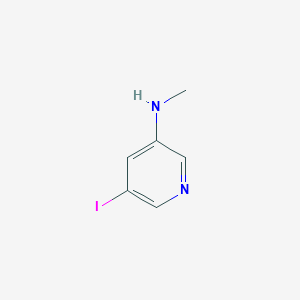
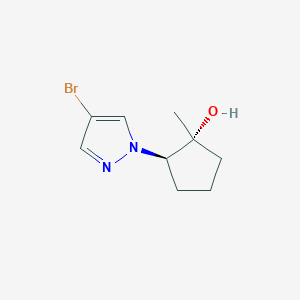
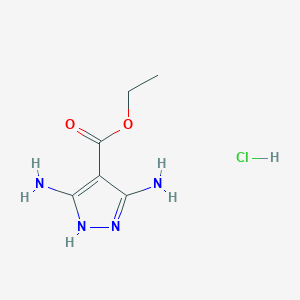
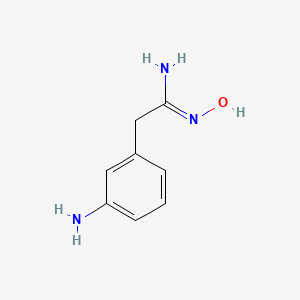
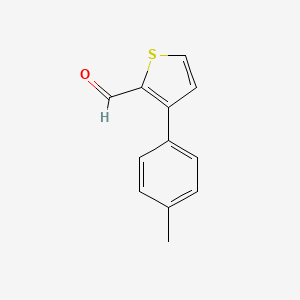
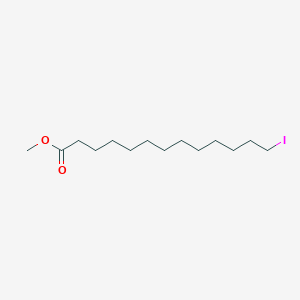
![3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B15279467.png)

